molecular formula C20H13Cl2N3 B13898151 2-(2,5-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine

2-(2,5-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine

Cat. No.: B13898151
M. Wt: 366.2 g/mol
InChI Key: DAIJXDRCSBFDSI-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and have similar chemical properties.

    Quinoline derivatives: These compounds share the quinoline backbone and have diverse biological activities.

Uniqueness

2-(2,5-Dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .

Properties

Molecular Formula

C20H13Cl2N3

Molecular Weight

366.2 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-N-pyridin-4-ylquinolin-4-amine

InChI

InChI=1S/C20H13Cl2N3/c21-13-5-6-17(22)16(11-13)20-12-19(24-14-7-9-23-10-8-14)15-3-1-2-4-18(15)25-20/h1-12H,(H,23,24,25)

InChI Key

DAIJXDRCSBFDSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)Cl)Cl)NC4=CC=NC=C4

Origin of Product

United States

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